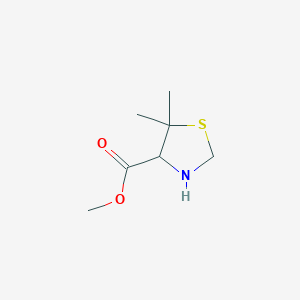
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with a five-membered thiazolidine ring containing sulfur and nitrogen atoms. It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves various approaches, including multicomponent reactions, click chemistry, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of this compound is C9H15NO2S·HCl, with a molecular weight of 237.75 g/mol. It contains a five-membered thiazolidine ring and an ester functional group .Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Thiazolidine Derivatives : Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is utilized in the synthesis of various thiazolidine derivatives. For instance, it can undergo cyclocondensation and esterification reactions to produce distinct thiazolidine-based compounds (Refouvelet et al., 1994).
Formation of Thiazolo[5,4-d]-thiazole Derivatives : Through oxidative dimerization and cyclization of titanium(IV) enolates derived from this compound, thiazolo[5,4-d]thiazole derivatives can be synthesized (Cież & Kalinowska‐Tłuścik, 2012).
Applications in Antileukemic Activity
- Antileukemic Activity : Certain derivatives synthesized from this compound have been investigated for their antileukemic properties. Compounds like bis(alkylcarbamates) derived from it have shown promising results in in vivo studies against leukemia (Ladurée et al., 1989).
Applications in Organic Synthesis
Cyclization Reactions : This compound is used in cyclization reactions to form pyrrolo[1,2-c]thiazoles and related compounds, which are valuable in organic synthesis (Cardoso et al., 2006).
Synthesis of Imidazo[1,5-c]thiazol-5-one Derivatives : In the synthesis of 6-substituted 1H,3H,6H,7aH-3,3-dimethylimidazo-[1,5-c]thiazol-5-one-7-thiones, this compound plays a critical role. The reaction involves isothiocyanates and the resulting bicyclic thiohydantoins have been studied for their stereochemistry (Györgydeák et al., 1996).
Photophysical Studies
- Low-Temperature Matrix Studies : Investigations into the structure and conformational behavior of derivatives like dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide, a derivative of this compound, have been conducted in low-temperature matrices. This research provides insights into the photophysical properties of such compounds (Kaczor et al., 2006).
Stereochemical Properties
- Study of Stereochemical Properties : Research into the stereochemical properties of ester derivatives of this compound has provided valuable information on their cis and trans amide bond conformations (Pellegrini et al., 1997).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXIQTYFVLHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)
![2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2731391.png)

![N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2731397.png)

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)
